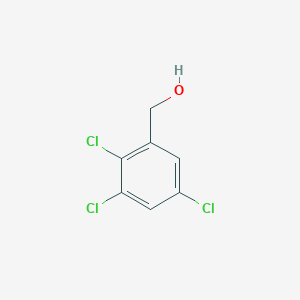

2,3,5-Trichlorobenzyl alcohol

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

54135-81-8 |

|---|---|

分子式 |

C7H5Cl3O |

分子量 |

211.5 g/mol |

IUPAC名 |

(2,3,5-trichlorophenyl)methanol |

InChI |

InChI=1S/C7H5Cl3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 |

InChIキー |

MKERQGLKSFEKAE-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1CO)Cl)Cl)Cl |

正規SMILES |

C1=C(C=C(C(=C1CO)Cl)Cl)Cl |

他のCAS番号 |

54135-81-8 |

製品の起源 |

United States |

Chemical Synthesis and Derivatization Strategies

Established Chemical Synthesis Routes

The preparation of 2,3,5-trichlorobenzyl alcohol can be accomplished through several synthetic methodologies, primarily involving the reduction of the corresponding benzaldehyde (B42025).

A primary and well-documented route to this compound is the reduction of 2,3,5-trichlorobenzaldehyde (B1294575). google.com This transformation is typically achieved using a chemical reducing agent capable of selectively converting an aldehyde to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose. google.com The reaction involves the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde.

A specific example involves dissolving 2,3,5-trichlorobenzaldehyde in a suitable solvent, such as ethanol (B145695), and treating it with sodium borohydride at room temperature. google.com The reaction proceeds for several hours, after which it is quenched with water. google.com Standard workup procedures, including solvent evaporation and partitioning between an organic solvent like chloroform (B151607) and an aqueous solution like sodium bicarbonate, are used to isolate the product. google.com The final product, this compound, is typically a white solid. google.com

Table 1: Reductive Synthesis of this compound

| Precursor | Reagent | Solvent | Reaction Time | Product | Yield/Notes |

|---|

Beyond the direct reduction of aldehydes, other general methods exist for the synthesis of chlorinated benzyl (B1604629) alcohols. One such method is the hydrolysis of the corresponding benzyl chloride. google.com This process involves reacting a substituted benzyl chloride with water at elevated temperatures, typically between 80°C and 180°C. google.com This reaction can yield the desired benzyl alcohol, though the formation of by-products like dibenzyl ether can also occur. google.com Another approach involves the direct chlorination of benzyl alcohol itself, although controlling the regioselectivity to obtain a specific isomer like the 2,3,5-trichloro derivative can be challenging.

Chemical Transformations and Derivatization

The hydroxyl group and the chlorinated aromatic ring of this compound allow for a range of chemical transformations, enabling its use as an intermediate in the synthesis of other complex molecules.

The hydroxyl group of this compound can be converted into a halide, a key functional group interconversion. For instance, the alcohol can be transformed into 2,3,5-trichlorobenzyl bromide by reacting it with a brominating agent like phosphorus tribromide (PBr₃) in a solvent such as benzene (B151609). google.com The reaction is typically conducted under an inert atmosphere and at elevated temperatures (e.g., 55-60°C) for several hours. google.com

More general methods for the chlorination of benzyl alcohols are also applicable. A rapid and highly selective method uses 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgthieme-connect.com This reaction is efficient, often completed in 10 to 40 minutes at room temperature, and proceeds under neutral conditions, which is advantageous for substrates with acid-sensitive functional groups. organic-chemistry.orgthieme-connect.com

Table 2: Halogenation of Trichlorobenzyl Alcohol

| Starting Material | Reagent(s) | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Phosphorus tribromide (PBr₃) | Benzene | 55-60°C, 3.5 hours | 2,3,5-Trichlorobenzyl bromide google.com |

The primary alcohol functionality of chlorinated benzyl alcohols is susceptible to oxidation, which can yield either the corresponding aldehyde or carboxylic acid depending on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert the alcohol to a carboxylic acid. For example, the oxidation of the related 2-bromo-3,5-dichlorobenzyl alcohol with KMnO₄ in a heated alkaline solution yields 2-bromo-3,5-dichlorobenzoic acid. Milder oxidizing agents are typically used to stop the oxidation at the aldehyde stage.

Table 3: Representative Oxidative Transformations

| Substrate | Reagent(s) | Product Type |

|---|---|---|

| 2-Bromo-3,5-dichlorobenzyl alcohol | Potassium permanganate (KMnO₄) | Carboxylic Acid (2-Bromo-3,5-dichlorobenzoic acid) |

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification: Esters are commonly formed by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride. libretexts.org The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method. libretexts.orgreddit.com Research has shown that esters derived from halogenated benzyl alcohols, such as 3,5-dichlorobenzyl alcohol, can exhibit significant biological activity. nih.gov These esters are synthesized via esterification between the alcohol and various acids. nih.gov

Etherification: Benzyl alcohols can be converted to benzyl ethers through various methods. A chemoselective method for converting benzyl alcohols into their methyl or ethyl ethers uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol (B129727) or ethanol as the solvent. organic-chemistry.org This approach is efficient and selective for benzyl alcohols, even in the presence of other types of hydroxyl groups. organic-chemistry.org

Table 4: Ester and Ether Formation from Benzyl Alcohols

| Reaction Type | Reagents | Product | General Method |

|---|---|---|---|

| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Benzyl Ester | Fischer Esterification libretexts.orgreddit.com |

Environmental Transformation and Degradation Pathways

Microbial Biotransformation Pathways

The microbial breakdown of 2,3,5-trichlorobenzyl alcohol is a key process in its natural attenuation. Various microorganisms employ a suite of enzymes to systematically deconstruct this molecule. The specific pathways and their efficiency are influenced by several factors, including the presence of specific microbial consortia and the prevailing environmental conditions.

Enzymatic Monooxygenation Mechanisms (e.g., from Chlorotoluenes)

While direct studies on this compound are limited, the initial steps of its aerobic biodegradation can be inferred from research on related chlorotoluenes. Bacteria capable of degrading toluene (B28343) and chlorobenzenes often initiate the process through the action of monooxygenase and dioxygenase enzymes. These enzymes introduce oxygen atoms into the aromatic ring or the methyl group.

For instance, toluene monooxygenases have been shown to hydroxylate the methyl group of toluene to form benzyl (B1604629) alcohol. It is plausible that a similar mechanism is involved in the formation of this compound from 2,3,5-trichlorotoluene by certain soil bacteria. Following its formation, the benzyl alcohol can be further oxidized to the corresponding benzaldehyde (B42025) and then to benzoic acid, which can enter central metabolic pathways after the removal of chlorine substituents.

Role of Ligninolytic Enzyme Systems in Degradation (e.g., Laccases, Manganese Peroxidases)

Ligninolytic fungi, particularly white-rot fungi, produce powerful extracellular enzymes that are capable of degrading a wide range of recalcitrant organic pollutants, including chlorinated aromatic compounds. nih.gov The primary enzymes involved in this process are laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP). nih.gov These enzymes are not highly specific and can co-metabolically degrade pollutants. researcher.life

Laccases and manganese peroxidases oxidize phenolic compounds by a one-electron oxidation mechanism, generating phenoxy radicals. nih.gov While this compound is a non-phenolic compound, the initial transformation by other microorganisms could lead to the formation of phenolic intermediates. Subsequently, these ligninolytic enzymes could play a significant role in the further degradation of these intermediates. The process involves the generation of highly reactive manganese(III) by MnP, which then acts as a diffusible oxidant. nih.gov

Influence of Halogenation Pattern on Biotransformation Efficacy

The number and position of chlorine atoms on the aromatic ring significantly influence the susceptibility of a compound to microbial attack. nih.goveurochlor.org Generally, an increase in the number of chlorine substituents tends to decrease the rate of aerobic biodegradation. The specific substitution pattern of this compound, with chlorine atoms in both ortho, meta, and para positions relative to the hydroxymethyl group, presents a sterically hindered and electron-withdrawn aromatic ring. This configuration can make the molecule more resistant to initial enzymatic attack compared to less chlorinated benzyl alcohols. The positions of the chlorine atoms can affect the electrophilic reactivity at different carbon centers, influencing where enzymatic hydroxylation or other transformations might occur. eurochlor.org

Reductive Dechlorination in Anaerobic Environments

Under anaerobic conditions, a key transformation pathway for highly chlorinated aromatic compounds is reductive dechlorination. rero.ch This process involves the removal of a chlorine atom and its replacement with a hydrogen atom, a reaction that is energetically favorable for certain anaerobic bacteria that use the chlorinated compound as an electron acceptor in a process known as dehalorespiration. rero.ch While specific studies on this compound are not available, research on trichlorobenzenes has shown that anaerobic microbial consortia can sequentially remove chlorine atoms, leading to the formation of dichlorobenzenes and eventually monochlorobenzene. nih.govnih.gov It is highly probable that this compound would undergo a similar stepwise dechlorination under appropriate anaerobic conditions, leading to less chlorinated benzyl alcohols, which may then be more amenable to complete mineralization. The presence of a suitable electron donor, such as hydrogen or simple organic acids, is essential for this process. nih.gov

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comresearchgate.net These processes are often used for the remediation of sites contaminated with recalcitrant compounds like this compound.

Mechanisms of Hydroxyl Radical Generation and Reactivity

Hydroxyl radicals are extremely reactive and non-selective oxidizing agents that can be generated through various means, including the combination of ozone with ultraviolet (UV) light or hydrogen peroxide (H2O2), or through the Fenton reaction (Fe2+ + H2O2). mdpi.comnih.gov Once generated, the hydroxyl radical attacks the aromatic ring of compounds like this compound.

The reaction of hydroxyl radicals with aromatic compounds can proceed via several pathways:

Hydroxyl Radical Addition: The •OH radical can add to the aromatic ring, forming a hydroxycyclohexadienyl radical. rsc.org This radical intermediate can then undergo further reactions, including the elimination of a chlorine atom or further oxidation.

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the hydroxymethyl group of benzyl alcohol, leading to the formation of a benzyl radical. chemrxiv.org This radical can then react with oxygen to form peroxy radicals, initiating a cascade of reactions that can lead to the cleavage of the aromatic ring. chemrxiv.org

Electron Transfer: In some cases, an electron can be transferred from the aromatic ring to the hydroxyl radical, forming a radical cation.

The presence of chlorine atoms on the ring influences the sites of •OH attack and the subsequent reaction pathways. The ultimate degradation products of the reaction of this compound with hydroxyl radicals are expected to be carbon dioxide, water, and chloride ions, representing complete mineralization. researchgate.net

Photochemical Oxidation Systems (e.g., UV/H2O2, O3/UV, Photo-Fenton)

Photochemical oxidation systems are a class of advanced oxidation processes that utilize light energy to generate highly reactive oxygen species, which in turn degrade organic pollutants like this compound.

The UV/H2O2 process is a widely implemented AOP for water treatment. escholarship.org It relies on the photolysis of hydrogen peroxide (H2O2) by ultraviolet (UV) radiation to produce hydroxyl radicals (•OH), which are powerful oxidizing agents. escholarship.org These radicals can effectively degrade a wide range of organic contaminants. escholarship.org The degradation of benzyl alcohols, a class of compounds to which this compound belongs, can be initiated by the abstraction of a benzylic hydrogen by a photochemically generated radical, leading to the formation of a benzylic radical. researchgate.net This radical can then react with oxygen, initiating a chain reaction that results in oxidation products. researchgate.net In the context of trichloroethene degradation by UV/H2O2, the primary degradation mechanism involves hydroxyl radical-induced reactions. nih.gov

The O3/UV process combines the oxidizing power of ozone (O3) with UV irradiation. This combination can enhance the degradation of organic compounds compared to ozonation or photolysis alone. researchgate.net For instance, in the degradation of tert-butyl alcohol, the O3/UV system led to rapid oxidation and the formation of various intermediates. nih.gov The process involves the generation of hydroxyl radicals, which are the primary species responsible for the oxidation of the target compound. researchgate.netnih.gov

The Photo-Fenton process is another effective AOP that utilizes the reaction between ferrous ions (Fe2+) and hydrogen peroxide in the presence of UV light to generate hydroxyl radicals. nih.govresearchgate.netmdpi.com The addition of UV light enhances the degradation process by photoreducing ferric ions (Fe3+) back to ferrous ions (Fe2+), thus regenerating the catalyst and producing more hydroxyl radicals. mdpi.com This process has been shown to be effective for the degradation of various organic pollutants. nih.govresearchgate.netmdpi.com

The efficiency of these photochemical oxidation systems can be influenced by various factors, including the initial concentration of the pollutant, the dosage of oxidants (H2O2, O3), the intensity of UV radiation, and the pH of the solution. escholarship.orgnih.govmdpi.com

Catalytically-Driven Oxidation Systems

Catalytically-driven oxidation systems offer an alternative to photochemical methods for the degradation of organic pollutants. These systems often employ metal-based catalysts to activate oxidants and facilitate the breakdown of target compounds.

The oxidation of benzyl alcohols can be achieved using various catalysts. For example, bimetallic nanoclusters, such as those made of gold and palladium (Au-Pd), have demonstrated high efficiency in the aerobic oxidation of benzyl alcohol under mild conditions, leading to high selectivity for the desired products. mdpi.com The reaction mechanism on these clusters often involves the activation of molecular oxygen on a metal atom, followed by hydrogen abstraction from the alcohol's hydroxyl group and subsequent C-H bond dissociation. mdpi.com

Metal-free photocatalytic systems have also been developed. For instance, Eosin Y, an organic dye, can catalyze the aerobic oxidation of benzyl alcohols to aldehydes or ketones under visible light irradiation. organic-chemistry.orgnih.gov This method is considered a green and efficient alternative to traditional oxidation techniques that often require harsh conditions or transition-metal catalysts. organic-chemistry.org The mechanism is believed to involve a photocatalytic hydrogen atom transfer process. organic-chemistry.org

Other catalytic systems for benzyl alcohol oxidation include the use of reagents like trichloroisocyanuric acid (TCCA). Mechanistic studies of this reaction have indicated an autocatalytic behavior and a change in mechanism depending on the substituents on the benzyl alcohol. researchgate.net

The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the oxidation process. Factors such as the catalyst's composition and structure, the nature of the solvent, and the presence of co-catalysts can all play a role. mdpi.comresearchgate.net

Matrix Effects on Advanced Oxidation Process Performance

The performance of advanced oxidation processes (AOPs) in real-world applications is often influenced by the composition of the water matrix. Various inorganic and organic constituents commonly found in water can affect the efficiency of AOPs in degrading target pollutants like this compound.

The presence of natural organic matter (NOM) and other background organic compounds in the water matrix can also affect AOP performance. These compounds can compete with the target pollutant for the reactive oxygen species, leading to a decrease in the degradation efficiency of the target compound. escholarship.orgnih.gov Studies on the degradation of contaminants of emerging concern by UV/H2O2 have shown that the water matrix can have varied effects on the degradation rates of different compounds. escholarship.org Furthermore, the formation of transformation products can be influenced by the water matrix, with some active intermediates being observed only in wastewater effluents and not in pure water. nih.gov This highlights the importance of conducting studies in realistic water matrices to accurately assess the effectiveness of AOPs. nih.gov

The pH of the water can also play a significant role in the performance of AOPs. Changes in pH can affect the chemical properties of the target contaminant and the speciation of the reactive oxygen species, thereby influencing the degradation kinetics. escholarship.org

Table 1: Influence of Matrix Components on AOP Performance

| Matrix Component | Effect on AOP Performance | Reference |

| Bicarbonate (HCO3-) | Can act as a hydroxyl radical scavenger, potentially reducing degradation efficiency. | nih.gov |

| Chloride (Cl-) | Can act as a hydroxyl radical scavenger, potentially reducing degradation efficiency. | nih.gov |

| Natural Organic Matter (NOM) | Competes for reactive oxygen species, potentially reducing the degradation rate of the target pollutant. | escholarship.org |

| pH | Affects the chemical properties of the target compound and the speciation of reactive oxygen species, influencing degradation kinetics. | escholarship.org |

Other Abiotic Degradation Pathways

Besides advanced oxidation processes, other abiotic degradation pathways can contribute to the transformation of this compound in the environment. One such pathway is one-electron oxidation. nih.gov

One-electron oxidation of alcohols can be initiated by powerful oxidizing agents. nih.gov For example, the 1,3,5-trimethoxybenzene (B48636) radical cation in its excited state has been shown to oxidize alcohols like methanol (B129727), ethanol (B145695), and 2-propanol. nih.gov The rate of this process is dependent on the oxidation potential of the alcohol. nih.gov Following the initial one-electron oxidation, deprotonation of the resulting alcohol radical cation can occur. nih.gov While specific studies on the one-electron oxidation of this compound were not found, this pathway represents a potential abiotic degradation route for this compound in the presence of suitable oxidants and under appropriate conditions.

Analytical Chemistry Research and Characterization Techniques

Chromatographic Separations and Quantification

Chromatography is fundamental to isolating 2,3,5-Trichlorobenzyl alcohol from complex mixtures, enabling accurate quantification. Gas chromatography and high-performance liquid chromatography are the principal methods utilized for this purpose.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of semi-volatile compounds like this compound. The technique separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. In a typical GC-MS analysis, a capillary column such as a DB-5MS, which has a (5%-phenyl)-methylpolysiloxane stationary phase, is used for separation. Electron ionization (EI) is a common ionization method that generates characteristic fragmentation patterns useful for structural elucidation. currenta.de

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Injection Port Temp. | 260-280°C |

| Oven Program | Initial temp. 60°C, ramped to 270-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Interface Temp. | 250-300°C |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. helixchrom.com For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable methodology. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

A common setup involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. oup.comnih.gov Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. nih.gov HPLC methods have been developed for the simultaneous analysis of benzyl (B1604629) alcohol and other related substances in pharmaceutical and industrial products. helixchrom.comoup.comnih.gov These methods can be adapted for the specific quantification of this compound by optimizing the mobile phase composition, flow rate, and detection wavelength.

| Parameter | Typical Value/Condition |

|---|---|

| HPLC Column | Symmetry C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water mixture (e.g., 55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 40°C |

| Injection Volume | 10-20 µL |

Spectroscopic Characterization Techniques in Chemical Research

Spectroscopic methods are indispensable for the unambiguous structural elucidation of chemical compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) (-CH₂) and hydroxyl (-OH) protons. The two aromatic protons would appear as doublets due to coupling with each other. The methylene protons adjacent to the hydroxyl group would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, which itself would appear as a triplet.

The ¹³C NMR spectrum would show six distinct signals for the aromatic carbons, reflecting their different chemical environments due to the chlorine substituents, and one signal for the methylene carbon. While experimental spectra for this compound are not widely published, data for isomers like 2,4-Dichlorobenzyl alcohol and 3,4-Dichlorobenzyl alcohol provide a basis for predicting the chemical shifts. chemicalbook.comchemicalbook.com

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.4-7.6 | d | Aromatic CH |

| ¹H | ~7.3-7.5 | d | Aromatic CH |

| ¹H | ~4.7 | s | -CH₂- |

| ¹H | Variable | s (br) | -OH |

| ¹³C | ~135-140 | s | Aromatic C-Cl / C-CH₂OH |

| ¹³C | ~125-130 | d | Aromatic C-H |

| ¹³C | ~60-65 | t | -CH₂OH |

Mass spectrometry (MS) is crucial not only for quantification but also for structural elucidation by analyzing the fragmentation patterns of a molecule. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition. currenta.de The fragmentation of this compound in an EI source would be expected to produce several key fragments. A prominent fragmentation pathway for benzyl alcohols is the loss of a hydrogen atom followed by the loss of carbon monoxide to form a chlorotropylium ion. The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which is a powerful diagnostic tool. currenta.de

In metabolic studies, MS is used to identify biotransformation products. The metabolism of 1,2,4-trichlorobenzene (B33124) in rats has been shown to produce metabolites such as 2,3,5-trichlorophenol (B165520) and 2,4,5-trichlorophenol, which are excreted in urine as free phenols or their conjugates. nih.govca.govnih.govcncb.ac.cn These metabolites are identified by comparing their mass spectra and chromatographic retention times with those of authentic standards. nih.gov This indicates that hydroxylation is a key metabolic pathway, and it is plausible that this compound could be a metabolite of a related polychlorinated toluene (B28343), or that it could be metabolized further to corresponding acids or phenols.

Chemical Derivatization for Enhanced Analytical Detection

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, particularly for GC and HPLC analysis. acs.org For alcohols like this compound, derivatization can increase volatility and thermal stability for GC analysis or enhance detectability for HPLC. oup.com

In GC analysis, the polar hydroxyl group can cause poor peak shape and thermal degradation. researchgate.net This can be overcome by converting the alcohol into a less polar, more volatile derivative. Common methods include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acetylation (using acetic anhydride). nih.govmdpi.com For example, a novel derivatization of benzyl alcohol using 4-carbethoxyhexafluorobutyryl chloride has been reported to create a high-molecular-weight derivative with a distinct molecular ion, facilitating positive identification by GC-MS. astm.orgnih.gov

For HPLC, derivatization can be employed to attach a chromophore or fluorophore to the molecule, significantly increasing the sensitivity of UV or fluorescence detection. scirp.org

| Reagent | Derivative Formed | Purpose | Analytical Technique |

|---|---|---|---|

| Acetic Anhydride | Acetyl ester | Increase volatility, improve peak shape | GC-MS, GC-ECD |

| BSTFA / MTBSTFA | Silyl ether | Increase volatility and thermal stability | GC-MS |

| Benzoyl Chloride | Benzoyl ester | Improve chromatographic retention and ionization | LC-MS |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | Enhance sensitivity for Electron Capture Detection (ECD) | GC-ECD |

Structure Reactivity Relationships and Mechanistic Investigations

Enzymatic Substrate Specificity and Catalytic Mechanisms

There is currently no specific information available detailing the enzymatic substrate specificity or catalytic mechanisms involving 2,3,5-trichlorobenzyl alcohol. Research on related compounds, such as benzyl (B1604629) alcohol, shows that it can be a substrate for various oxidoreductase enzymes. However, the substrate specificity and catalytic efficiency of these enzymes are highly sensitive to the substitution pattern on the aromatic ring. The presence and position of chlorine atoms, as in the 2,3,5-trichloro configuration, would significantly alter the electronic and steric properties of the molecule compared to unsubstituted benzyl alcohol, thereby influencing its interaction with enzyme active sites. Further empirical studies are required to determine which enzymes, if any, can recognize and transform this compound and to elucidate the corresponding catalytic mechanisms.

Reaction Kinetics and Mechanistic Pathways in Chemical Transformations

Detailed kinetic studies and mechanistic pathways specifically for the chemical transformations of this compound have not been extensively reported. However, general principles from studies on other substituted benzyl alcohols can provide a hypothetical framework.

For instance, the oxidation of benzyl alcohols is a widely studied transformation. The kinetics of such reactions are known to be influenced by the nature of the substituents on the benzene (B151609) ring. scispace.com In the oxidation of substituted benzyl alcohols by reagents like chloramine-T, the reaction is typically first order with respect to both the alcohol and the oxidant. scispace.com The presence of electron-withdrawing groups, such as chlorine, on the ring can affect the reaction rate.

A mechanistic study on the oxidation of various substituted benzyl alcohols using trichloroisocyanuric acid (TCCA) revealed that the reaction mechanism can shift depending on the electronic nature of the substituents. researchgate.net For substrates with strong electron-withdrawing groups, the proposed mechanism involves hydrogen abstraction from the corresponding benzyl hypochlorite. researchgate.net

Another relevant transformation is the reaction of benzyl alcohol with atomic chlorine, which can lead to the formation of chlorinated benzyl alcohols such as 2-chlorobenzyl alcohol and 3-chlorobenzyl alcohol. nih.govnih.gov The mechanism involves the abstraction of a hydrogen atom from the benzene ring by atomic chlorine, followed by the reaction of the resulting radical with molecular chlorine. nih.gov It is plausible that this compound could undergo similar transformations or other reactions like etherification or chlorination under specific conditions. organic-chemistry.org However, without direct experimental data, the precise reaction kinetics and mechanistic pathways remain speculative.

Computational Chemistry and Quantum Chemical Studies

Specific computational or quantum chemical studies focused on this compound are not available in the surveyed literature. Such studies are valuable for understanding the molecular structure, electronic properties, and reactivity of a compound.

Computational methods like Density Functional Theory (DFT) have been applied to other chlorinated aromatic alcohols to investigate their structural and vibrational properties. For example, DFT calculations have been used to optimize the molecular geometry, calculate vibrational frequencies, and analyze the electronic properties (such as HOMO-LUMO energy gaps) of compounds like 2-chloro-5-nitrobenzyl alcohol and 2,6-dichlorobenzyl alcohol. theaic.org These studies provide insights into molecular stability and charge transfer within the molecules. Similar computational analyses would be necessary to characterize the geometric parameters, electronic structure, and reactivity descriptors of this compound.

Advanced Research Frontiers and Future Prospects

Innovations in Synthetic Methodologies

The synthesis of 2,3,5-trichlorobenzyl alcohol has been approached through various methods, with a notable example being the reduction of 2,3,5-trichlorobenzaldehyde (B1294575). A common laboratory-scale synthesis involves the use of a reducing agent such as sodium borohydride (B1222165) (NaBH4) in an ethanol (B145695) solvent. The reaction proceeds at room temperature, and after a few hours, the product can be isolated through a series of workup steps including quenching with water, solvent evaporation, and liquid-liquid extraction. prepchem.com

Recent innovations in the synthesis of related benzyl (B1604629) alcohols often focus on improving efficiency, selectivity, and environmental friendliness. For instance, chemoselective chlorination of benzyl alcohols using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) has been reported as a rapid and high-yielding method under neutral conditions. organic-chemistry.org While not specifically detailed for the 2,3,5-trichloro isomer, such methodologies suggest potential avenues for optimizing the synthesis of polychlorinated benzyl alcohols. The pursuit of greener synthetic routes, perhaps employing biocatalysis from the outset, represents a significant future direction. worldwidejournals.com

| Starting Material | Reagent | Solvent | Reaction Time | Key Process Steps | Reference |

|---|---|---|---|---|---|

| 2,3,5-Trichlorobenzaldehyde | Sodium Borohydride (NaBH4) | Ethanol | 3.5 hours | Reaction quenching with water, solvent evaporation, partitioning between chloroform (B151607) and sodium bicarbonate solution, drying, and solvent evaporation. | prepchem.com |

Development of Advanced Environmental Remediation Strategies

Chlorinated aromatic compounds, including chlorinated benzyl alcohols, are of environmental concern due to their potential persistence and toxicity. Advanced remediation strategies are therefore a critical area of research. One promising approach is bioremediation, which utilizes microorganisms to degrade these pollutants.

Research on the microbial degradation of related compounds, such as 2,3,6-trichlorobenzoic acid (2,3,6-TBA), offers valuable insights. A co-culture of anaerobic and aerobic bacteria has been shown to mineralize 2,3,6-TBA. oup.com The anaerobic bacteria perform reductive dechlorination, removing a chlorine atom to produce 2,5-dichlorobenzoate (B1240473) (2,5-DBA). oup.com Subsequently, aerobic bacteria can utilize 2,5-DBA as a growth substrate. oup.com This sequential anaerobic-aerobic process highlights a potential pathway for the complete breakdown of polychlorinated aromatic compounds. oup.com

Under anaerobic conditions, the primary mechanism for initiating the degradation of chloroaromatics is reductive hydrogenolysis, where a chlorine atom is replaced by a hydrogen atom. eurochlor.org In contrast, aerobic microorganisms often employ oxygenases to initiate degradation. eurochlor.org The development of integrated remediation systems that combine these different microbial capabilities could be a highly effective strategy for contaminants like this compound.

| Strategy | Microorganism Type | Key Process | Example Substrate | Degradation Product | Reference |

|---|---|---|---|---|---|

| Sequential Anaerobic-Aerobic Degradation | Co-culture of anaerobic and aerobic bacteria | Anaerobic reductive dechlorination followed by aerobic degradation | 2,3,6-Trichlorobenzoic acid | 2,5-Dichlorobenzoate | oup.com |

Bio-inspired Chemical Transformations and Biocatalysis

Bio-inspired chemical transformations and the use of biocatalysts are at the forefront of green chemistry, offering highly selective and efficient reaction pathways. The application of biocatalysis to the synthesis and transformation of compounds like this compound is a promising area of future research.

Enzymes, particularly alcohol dehydrogenases (ADHs), are well-suited for the synthesis of chiral alcohols. nih.gov While the chirality of this compound itself is not a feature, the principles of biocatalytic reduction of the corresponding aldehyde could be applied to achieve a highly selective and environmentally benign synthesis. Baker's yeast (Saccharomyces cerevisiae) is another biocatalyst that has been successfully used for the reduction of various substituted benzaldehydes to their corresponding alcohols. worldwidejournals.com

Furthermore, biocatalysis can be integrated into flow chemistry processes. For example, immobilized Candida antarctica lipase (B570770) B (CALB) has been used to transform residual benzyl alcohol in a continuous flow system, demonstrating the potential for enzymatic reactions in modern chemical manufacturing. beilstein-journals.org The development of robust and efficient biocatalysts for the specific transformation of polychlorinated aromatic compounds remains an active area of research.

Advanced Analytical Techniques for Metabolite and Degradation Product Profiling

Understanding the fate of this compound in biological and environmental systems requires sophisticated analytical techniques to identify and quantify its metabolites and degradation products. The complexity of environmental matrices and the low concentrations of target analytes necessitate highly sensitive and selective methods.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of chlorinated organic compounds. usgs.govepa.gov For volatile and semi-volatile compounds, techniques such as purge-and-trap or headspace solid-phase microextraction (HS-SPME) can be used for sample preparation and pre-concentration, followed by GC analysis. researchgate.netcdc.gov

High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is another crucial technique, particularly for less volatile or thermally labile metabolites. researchgate.net Tandem mass spectrometry (MS/MS) can provide structural information for the confident identification of unknown degradation products. usgs.gov These advanced hyphenated techniques are essential for creating a comprehensive profile of the biotransformation and environmental degradation pathways of this compound.

| Technique | Abbreviation | Application | Sample Preparation/Introduction | Reference |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Identification and quantification of volatile and semi-volatile chlorinated compounds. | Purge-and-trap, Headspace Solid-Phase Microextraction (HS-SPME) | usgs.govepa.govresearchgate.netcdc.gov |

| High-Performance Liquid Chromatography-Mass Spectrometry | HPLC-MS | Analysis of less volatile or thermally labile metabolites and degradation products. | Liquid-liquid extraction, Solid-phase extraction (SPE) | researchgate.net |

| Gas Chromatography with Electron Capture Detection | GC-ECD | Sensitive detection of halogenated compounds in environmental samples. | Solvent extraction | nih.gov |

Q & A

Q. What are the established synthetic routes for 2,3,5-Trichlorobenzyl alcohol, and what analytical techniques are critical for confirming its structure?

Methodological Answer: The synthesis of this compound typically involves regioselective chlorination of benzyl alcohol derivatives. A plausible route involves Friedel-Crafts halogenation using catalysts like FeCl₃ or AlCl₃ to direct chlorine substituents to specific positions on the aromatic ring . Post-synthesis, structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR): To resolve chlorine substitution patterns (¹H and ¹³C NMR) and verify hydroxyl group presence.

- Mass Spectrometry (MS): For molecular weight validation and isotopic pattern analysis due to chlorine atoms .

- Infrared (IR) Spectroscopy: To identify the -OH stretching vibration (~3200-3600 cm⁻¹) and C-Cl bonds (~550-850 cm⁻¹) .

Q. How does the substitution pattern of chlorine atoms in this compound influence its physicochemical properties relevant to biological activity?

Methodological Answer: The trichloro substitution enhances lipophilicity, improving membrane permeability and antimicrobial efficacy. Key physicochemical assessments include:

- LogP Measurement: Quantifies partitioning between octanol/water to predict bioavailability.

- Solubility Studies: Evaluate solubility in aqueous buffers (e.g., PBS) and organic solvents to guide formulation .

- Thermal Analysis (DSC/TGA): Determines melting point (mp 79–82°C for analogous compounds) and thermal stability .

Chlorine electronegativity also increases oxidative potential, which may correlate with antimicrobial mechanisms .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported antimicrobial efficacy of this compound across different microbial strains?

Methodological Answer: Discrepancies in antimicrobial data may arise from strain-specific resistance or experimental variability. To address this:

- Standardized Broth Microdilution Assays: Use CLSI guidelines to ensure consistent inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and incubation conditions (e.g., 37°C, 18–24 hrs) .

- Comparative Genomics: Identify genetic markers (e.g., efflux pumps, membrane proteins) in resistant strains via whole-genome sequencing.

- Time-Kill Curves: Assess bactericidal vs. bacteriostatic activity under varying concentrations and exposure times .

Q. How can regioselective synthesis of this compound be optimized to minimize formation of undesired isomers?

Methodological Answer: Regioselectivity challenges arise due to competing electrophilic substitution pathways. Optimization strategies include:

- Directed Metalation: Use blocking groups (e.g., -OMe) to guide chlorination, followed by deprotection .

- Catalytic Systems: Employ Lewis acids like FeCl₃ in controlled stoichiometry to favor para/meta substitution.

- High-Throughput Screening (HTS): Test reaction conditions (temperature, solvent polarity) to maximize yield of the target isomer .

Post-synthesis, HPLC or GC-MS can quantify isomer ratios, guiding iterative process refinement .

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity profiles between this compound and structurally similar chlorinated benzyl alcohols?

Methodological Answer: Contradictory toxicity data (e.g., low toxicity in dichloro analogs vs. potential risks in trichloro derivatives) require:

- In Vitro Cytotoxicity Assays: Compare IC₅₀ values in mammalian cell lines (e.g., HepG2) using MTT/WST-1 assays .

- Metabolic Profiling: Identify detoxification pathways (e.g., glutathione conjugation) via LC-MS-based metabolomics.

- QSAR Modeling: Correlate chlorine substitution patterns with toxicity endpoints using quantitative structure-activity relationship (QSAR) tools .

Structural and Mechanistic Studies

Q. What computational methods are recommended to elucidate the interaction mechanism of this compound with microbial targets?

Methodological Answer:

- Molecular Docking: Simulate binding to putative targets (e.g., fungal cytochrome P450 or bacterial enoyl-ACP reductase) using AutoDock Vina or Schrödinger Suite .

- Molecular Dynamics (MD): Analyze stability of ligand-protein complexes over 100-ns simulations in explicit solvent (e.g., TIP3P water model).

- Free Energy Perturbation (FEP): Calculate binding free energy differences between analogs to rationalize activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。